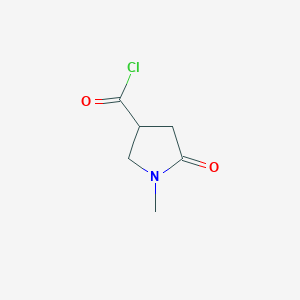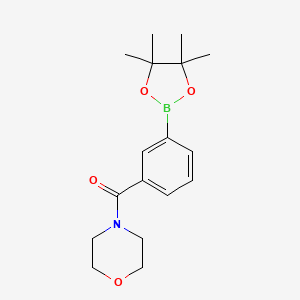
N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
Descripción general
Descripción
N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide (DTF) is an organic compound belonging to the class of furanamides, which is composed of a nitrogen-containing heterocyclic ring and an amide group. It is a versatile compound with a wide range of applications in the fields of chemical synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide has been used in a variety of scientific research applications, including protein crystallography, drug design and development, and materials science. In protein crystallography, this compound is used as a crystallization additive to facilitate the growth of crystals with high resolution and yield. In drug design and development, this compound has been used to study the structure and function of proteins and to design new drugs. In materials science, this compound has been used to modify the properties of polymers and to improve the performance of materials.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other biological molecules. It is also believed to interact with proteins and other biomolecules to regulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have demonstrated that this compound can inhibit the activity of enzymes involved in the synthesis of proteins and other biological molecules. In addition, studies have demonstrated that this compound can interact with proteins and other biomolecules to regulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of this compound is that it is not soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
For the use of N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide include further research into its mechanism of action and its potential applications in drug design and development. Additionally, further research could be conducted into its ability to interact with proteins and other biomolecules to regulate their activity. Other potential applications of this compound include its use as a catalyst in organic synthesis, as a stabilizer in polymers, and as a functionalizing agent in materials science.
Propiedades
IUPAC Name |
N-(2,5-dioxooxolan-3-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-7-4-5(9(13)15-7)10-8(12)6-2-1-3-14-6/h1-3,5H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOIVWFJLAQRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)


![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)


